2,2-dimethyl-3-(propan-2-yloxy)propan-1-ol
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Overview
Description
2,2-dimethyl-3-(propan-2-yloxy)propan-1-ol is an organic compound with the molecular formula C8H18O2. It is a colorless liquid that is soluble in water and commonly used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,2-dimethyl-3-(propan-2-yloxy)propan-1-ol involves the etherification of 1-methoxypropan-2-ol with 1-bromopropane . The reaction typically requires a base such as sodium hydroxide or potassium hydroxide to facilitate the etherification process.
Industrial Production Methods
Industrial production of this compound often involves large-scale etherification reactions under controlled conditions to ensure high yield and purity. The use of continuous reactors and advanced separation techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3-(propan-2-yloxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols with different configurations.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
2,2-dimethyl-3-(propan-2-yloxy)propan-1-ol is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which 2,2-dimethyl-3-(propan-2-yloxy)propan-1-ol exerts its effects involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, facilitating biochemical reactions. It can also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-3-(3-tolyl)propan-1-ol: Similar in structure but with a tolyl group instead of a propan-2-yloxy group.
2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-one: Contains a cyclobutanone ring, making it structurally different.
Uniqueness
2,2-dimethyl-3-(propan-2-yloxy)propan-1-ol is unique due to its specific ether linkage and the presence of two methyl groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
78952-29-1 |
---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.2 |
Purity |
95 |
Origin of Product |
United States |
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